Bienvenue dans la boutique en ligne BenchChem!

N-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE

sigma-1 receptor binding affinity radioligand displacement

Select N-(1-Adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine for its unique 2-bromo-4,5-dimethoxy pharmacophore, delivering a 12-fold affinity advantage (Ki=2 nM) over analogs like AE14. Its dual sigma-1/sigma-2 activity and extreme >5,000-fold selectivity versus KOR reduce off-target risk and streamline screening, avoiding the uncharacterized activity of regioisomers or mono-methoxy variants.

Molecular Formula C19H26BrNO2
Molecular Weight 380.3 g/mol
Cat. No. B4931355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE
Molecular FormulaC19H26BrNO2
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OC
InChIInChI=1S/C19H26BrNO2/c1-22-17-6-15(16(20)7-18(17)23-2)11-21-19-8-12-3-13(9-19)5-14(4-12)10-19/h6-7,12-14,21H,3-5,8-11H2,1-2H3
InChIKeyDYVHXAKSIZZXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine – A High‑Affinity Sigma‑1 Receptor Ligand for Targeted Probe & Assay Procurement


N-(1‑Adamantyl)-N-(2‑bromo‑4,5‑dimethoxybenzyl)amine (CAS 1548233‑62‑0; CHEMBL3958393) is a synthetic secondary amine that combines the rigid, lipophilic 1‑adamantyl cage with a 2‑bromo‑4,5‑dimethoxybenzyl pharmacophore [REFS‑1]. This compound belongs to the (1‑adamantyl)benzene alkylamine class, which is established in the patent and primary literature as a source of sigma‑receptor ligands with nanomolar affinity [REFS‑2]. It is curated in authoritative databases such as BindingDB and ChEMBL, where it is annotated as a sigma‑1 receptor (σ1R) ligand with a Ki of 2 nM, together with selectivity data against mu‑ and kappa‑opioid receptors [REFS‑3].

Why N-(1-Adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine Cannot Be Replaced by 2‑Adamantyl, Mono‑Methoxy, or Alternative Bromo‑Regioisomer Analogs


Simple replacement by a 2‑adamantyl isomer, a mono‑methoxy congener such as ABMA (N‑(1‑adamantyl)‑N‑(5‑bromo‑2‑methoxybenzyl)amine), or a bromo‑regioisomer (e.g., N‑(5‑bromo‑2,4‑dimethoxybenzyl)‑1‑adamantanamine) is not permissible because sigma‑receptor affinity and selectivity are exquisitely sensitive to both the adamantyl attachment point and the substitution pattern on the benzyl ring [REFS‑1]. The 2‑adamantyl hemiaminal scaffold typically yields Ki values in the 200–2000 nM range [REFS‑2], while ABMA shows a sigma‑2 Ki of ~90 nM but lacks the dual‑methoxy substitution that contributes to sigma‑1 selectivity [REFS‑3]. Even regioisomeric movement of the bromine from the 2‑ to the 5‑position alters the electronic and steric profile of the benzyl moiety, with downstream effects on receptor engagement that have not been quantitatively benchmarked in the same assay system. These structural differences mean that procurement of a generic “adamantyl‑bromo‑dimethoxybenzylamine” risks introducing an uncharacterized or markedly less active chemical entity into a screening cascade.

Quantitative Differentiation of N-(1-Adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine Versus Closest Analogs – Procurement‑Relevant Evidence


Sigma‑1 Receptor Affinity: Direct Comparison of Target Compound vs. ABMA (Mono‑Methoxy Analog) and AE14 (Benzene Alkylamine Benchmark)

The target compound displays a sigma‑1 Ki of 2 nM (displacement of [³H]pentazocine from guinea‑pig sigma‑1 receptor) [REFS‑1]. The mono‑methoxy analog ABMA, while characterized primarily as a sigma‑2 ligand, lacks a reported sigma‑1 Ki in this range; its functional host‑target activity derives from endosomal compartment disruption, not high‑affinity sigma‑1 engagement [REFS‑2]. The prototypical (1‑adamantyl)benzene alkylamine AE14 (from patent literature) exhibits a sigma‑1 pKi of 7.6 (Ki ≈ 25 nM) [REFS‑3]. The target compound thus demonstrates approximately 12‑fold greater sigma‑1 affinity than AE14 and a qualitatively distinct selectivity profile compared to ABMA.

sigma-1 receptor binding affinity radioligand displacement

Sigma‑1 vs. Sigma‑2 Selectivity Ratio: Quantified Divergence from the 2‑Adamantyl Hemiaminal Scaffold Class

In a commercial contract research organization (CRO) radioligand binding panel, the target compound exhibited a sigma‑1 Ki of 1.30 nM and a sigma‑2 Ki of approximately 7.8 nM, yielding a sigma‑1/sigma‑2 selectivity ratio of ~6‑fold [REFS‑1]. By contrast, 2‑adamantyl hemiaminals (compounds 9–15) universally show poor affinity for both subtypes, with σ1 Ki = 294–1950 nM and σ2 Ki = 201–1020 nM, and negligible affinity for 42 other CNS proteins [REFS‑2]. The 1‑adamantyl attachment is therefore critical for achieving nanomolar binding, while the 2‑bromo‑4,5‑dimethoxy substitution pattern provides a balanced dual‑subtype engagement profile that is absent from the 2‑adamantyl series.

sigma-2 receptor selectivity ratio structure-activity relationship

Off‑Target Selectivity: Sigma‑1 vs. Mu‑Opioid and Kappa‑Opioid Receptors

The target compound was profiled against mu‑opioid (MOR) and kappa‑opioid (KOR) receptors in parallel with sigma‑1 binding [REFS‑1]. The sigma‑1 Ki of 2 nM is 316‑fold lower (i.e., more potent) than the MOR Ki of 632 nM. KOR affinity is >10,000 nM, representing >5,000‑fold selectivity over sigma‑1. In comparison, many sigma‑ligand chemotypes (e.g., certain benzomorphan‑derived ligands) show significant MOR cross‑reactivity at sub‑micromolar concentrations, which can confound cellular or in vivo readouts. ABMA, by contrast, acts primarily through host endosomal disruption rather than selective receptor engagement, and its sigma‑1 affinity has not been quantified in the low‑nanomolar range [REFS‑2].

opioid receptor off-target selectivity binding selectivity index

Bromo‑Regioisomer Impact: 2‑Bromo‑4,5‑dimethoxy vs. 5‑Bromo‑2,4‑dimethoxy Substitution Pattern

The 5‑bromo‑2,4‑dimethoxybenzyl regioisomer (CAS not disclosed; molecular formula C₁₉H₂₆BrNO₂, MW 380.3 g/mol) is commercially available but lacks publicly reported sigma‑receptor affinity data in curated databases such as BindingDB or ChEMBL as of the search date [REFS‑1]. This absence of quantitative binding data contrasts with the target compound, which has validated σ1 Ki values of 1.30–2 nM across multiple assay entries [REFS‑2]. The 2‑bromo substitution ortho to the benzylic methylene creates a unique steric environment that may influence the dihedral angle between the aromatic ring and the amine linker, a parameter known to affect sigma‑receptor ligand pharmacophore geometry.

regioisomer structure-activity relationship substitution pattern

Patent‑Documented Sigma‑1 Ligand Class Membership vs. Uncharacterized Analogs

The target compound belongs to the (1‑adamantyl)benzene alkylamine class explicitly claimed and exemplified in the Vamvakides patent family (US20110301154, US20080214527) as sigma‑receptor ligands with quantified anti‑apoptotic and pro‑apoptotic cellular activities [REFS‑1]. AE14, the most extensively characterized member of this class, has a pKi of 7.6 at σ1R and >100‑fold selectivity over σ2R [REFS‑2]. The target compound improves upon AE14 by achieving σ1 Ki of 2 nM while maintaining measurable σ2 engagement (~7.8 nM). In contrast, the 2‑adamantyl isomer and the 5‑bromo‑2,4‑dimethoxy regioisomer are not exemplified in these patents and lack any documented sigma‑receptor pharmacological characterization in peer‑reviewed or patent literature.

patent landscape sigma receptor ligand chemical matter priority

Optimal Procurement Scenarios for N-(1-Adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine Based on Quantitative Differentiation Evidence


Sigma‑1 Receptor Radioligand Displacement Assays Requiring Sub‑10 nM Probe Affinity

When establishing a sigma‑1 receptor competition binding assay, the target compound's Ki of 2 nM [REFS‑1] enables robust displacement curves at low nanomolar concentrations, reducing both compound consumption and DMSO solvent artifacts. Its 12‑fold affinity advantage over AE14 (Ki ≈ 25 nM) [REFS‑2] translates to full binding‑site saturation at concentrations where AE14 would leave a substantial fraction of receptors unoccupied, improving assay Z‑factor and reproducibility.

Dual Sigma‑1/Sigma‑2 Pharmacological Profiling Panels

For contract research organizations or academic screening centers running parallel σ1 and σ2 binding panels, the target compound provides a single chemical entity with defined affinity at both subtypes (σ1 Ki = 1.30 nM; σ2 Ki ≈ 7.8 nM) [REFS‑3]. This eliminates the need to procure separate σ1‑selective and σ2‑selective reference compounds, streamlining assay workflow and reducing inter‑compound variability in comparative pharmacology studies.

Opioid‑Sparing Sigma‑1 Probe Development for Neuropharmacology

In pain research or CNS target‑engagement studies where mu‑opioid receptor (MOR) activation is a confounding factor, the target compound's 316‑fold σ1/MOR selectivity (Ki 2 nM vs. 632 nM) and >5,000‑fold σ1/KOR selectivity (Ki >10,000 nM) [REFS‑4] provides a sigma‑1 probe with a quantifiably low probability of opioid‑mediated off‑target effects. This selectivity window is not established for the mono‑methoxy analog ABMA, whose mechanism depends on endosomal disruption rather than receptor‑level pharmacology [REFS‑5].

Structure–Activity Relationship (SAR) Campaigns on 1‑Adamantyl Benzylamine Scaffolds

As a patent‑exemplified member of the (1‑adamantyl)benzene alkylamine class [REFS‑6] with multi‑source, reproducible binding data (BindingDB BDBM50204323, BDBM349570), the target compound serves as a validated reference point for SAR expansion. Its 2‑bromo‑4,5‑dimethoxy substitution pattern provides a benchmark against which new analogs (e.g., varying halogen, methoxy count, or regioisomeric arrangement) can be quantitatively compared, enabling rational, data‑driven lead optimization rather than trial‑and‑error analog procurement.

Quote Request

Request a Quote for N-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.